3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is an organic compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces free amines.
Scientific Research Applications
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions . This property makes it valuable in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}acetic acid
- 3-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}propanoic acid
Uniqueness
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
QXIAGKWWKMKVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.